Sodium 2,4-dichlorobenzoate
Overview
Description
Sodium 2,4-dichlorobenzoate is a chemical compound that is related to the family of benzoates. While the provided papers do not directly discuss Sodium 2,4-dichlorobenzoate, they do provide insights into similar sodium salts of chlorinated benzoates. These compounds are typically characterized by their crystal structures and their interactions with various cations, such as sodium (Na+). The papers discuss the crystal structures and properties of closely related compounds, which can give us indirect information about Sodium 2,4-dichlorobenzoate.
Synthesis Analysis
The synthesis of related compounds, such as the disodium salt of 4,6-dinitro-1-oxobenzo-[6,5-c]-2,1,3-oxadiazolediol-5,7, involves the reaction of the compound with NaOH and HCl. The equilibrium constants for these reactions were determined using potentiometric titration, suggesting a methodical approach to understanding the synthesis and reactivity of such sodium salts .
Molecular Structure Analysis
The molecular structure of sodium salts of chlorinated benzoates is typically characterized by X-ray diffraction methods. For example, the sodium salt of 2-amino-3,5-dichlorobenzoic acid forms a polymer in which sodium ions are coordinated by carboxylate oxygen atoms and water molecules in an octahedral arrangement . Similarly, sodium 3,4-diaminobenzoate crystallizes in an orthorhombic system with Na ions coordinated to six oxygen atoms . These findings suggest that Sodium 2,4-dichlorobenzoate may also exhibit a complex crystal structure with specific coordination to sodium ions.
Chemical Reactions Analysis
The chemical reactivity of sodium salts of chlorinated benzoates can be inferred from their interactions with acids and bases. For instance, the disodium salt of a dinitro-oxobenzo compound reacts with HCl to form an acid sodium salt, which is a coordination compound with the Na+ cation . This indicates that Sodium 2,4-dichlorobenzoate may also undergo similar reactions, forming various coordination compounds depending on the reactants involved.
Physical and Chemical Properties Analysis
The physical properties, such as thermal stability and dehydration temperatures, can be assessed through thermal analysis. For example, sodium 3,4-diaminobenzoate dehydrates at 340 K and decomposes at 485 K . The infrared spectra of these salts are also discussed, providing insights into the vibrational modes of the compounds, which are crucial for understanding their chemical properties. These studies suggest that Sodium 2,4-dichlorobenzoate would have its unique thermal properties and IR spectrum, which would be important for its identification and use in various applications.
Scientific Research Applications
Photodecomposition and Environmental Impact Research on chlorobenzoic acids, including sodium 2,4-dichlorobenzoate, has shown that ultraviolet irradiation of their aqueous solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This photodecomposition is significant as it impacts the environmental fate of these compounds when exposed to sunlight (Crosby & Leitis, 1969).
Controlled Release in Agriculture The application of sodium 2,4-dichlorobenzoate in agriculture, particularly in controlled release formulations, is a focus of research. Studies have shown that using positive-charge functionalized mesoporous silica nanoparticles as carriers can improve the loading content of 2,4-D sodium salt and reduce soil leaching, highlighting its potential for environmentally friendly pest control (Cao et al., 2017).
Crystal Structure Analysis The crystal structure of sodium salts related to 2,4-dichlorobenzoate has been analyzed, providing insights into their chemical properties. For example, the structure of sodium 2-amino-3,5-dichlorobenzoates has been determined, which helps in understanding the interactions and potential applications of these compounds (Rzączyńska et al., 2000).
Electrocatalytic Degradation The degradation of 2,4-dichlorobenzoic acid, a related compound to sodium 2,4-dichlorobenzoate, using electrocatalytic reduction-oxidation technology, has been explored. This method achieves high removal efficiency and could provide a new approach for the degradation of chlorinated organic compounds, which is relevant for environmental remediation efforts (Li, 2020).
Antimicrobial Applications Research on sodium 2,4-dichlorobenzoate has also explored its antimicrobial activity. For example, sodium 5-aminosulfonyl-2,4-dichlorobenzoate has been evaluated for its antiviral activity in tissue culture and infected mice, suggesting its potential for developing new antiviral agents (Ohnishi et al., 1982).
properties
IUPAC Name |
sodium;2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLSIXULOLXJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635716 | |
Record name | Sodium 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-dichlorobenzoate | |
CAS RN |
38402-11-8 | |
Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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